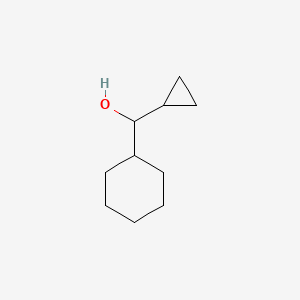

Cyclohexyl(cyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexyl(cyclopropyl)methanol is an organic compound. It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group . The compound is a colorless liquid, although commercial samples can appear yellow .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the dehydrogenation of cyclopropane carboxaldehyde . Another method involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . The addition of Zn species with an optimal amount greatly improved the activity and selectivity to CHOL and EtOH .Molecular Structure Analysis

The molecular formula of this compound is C7H14O . It has a molar mass of 114.186 Da . It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with aldehydes and in situ cyclopropanation generates B(pin) substituted cyclopropyl carbinols with excellent diastereoselectivities .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a smell of alcohol . It has a density of 0.9339 g/cm^3 . Its melting point is 19 °C (66 °F) and its boiling point is 187–188 °C (369–370 °F) .Applications De Recherche Scientifique

Methanol as a Hydrogen Donor in Homogeneously Catalysed Reactions

Methanol can act as a hydrogen donor towards organic substrates, especially in the reduction of ketones to alcohols, through the use of various complexes of rhodium, iridium, ruthenium, and osmium. This process, where methanol is oxidized to methyl formate, presents a pathway for the synthesis of cyclohexanol and related compounds from cyclohexanone and other substrates under the catalysis of ruthenium-chloride systems (Smith & Maitlis, 1985).

Optimization in Methanol Synthesis and Cyclohexane Dehydrogenation

A study focusing on the optimization of methanol synthesis coupled with the dehydrogenation of cyclohexane in a thermally coupled reactor revealed that coupling these reactions can enhance the thermal efficiency of processes and reduce reactor size. The optimization achieved through the differential evolution method enhances methanol production, indicating that such coupling could be feasible and beneficial for industrial applications (Khademi et al., 2009).

Inhibition Mechanisms in Methanol Dehydrogenase by Cyclopropane-derived Inhibitors

Research on the inhibition of methanol dehydrogenase (MDH) by cyclopropane-derived inhibitors has revealed that cyclopropanol-inactivated MDH produces interconverting compounds. This study provides insights into the inhibition mechanism, suggesting a concerted proton abstraction and rearrangement process, and identifies cyclopropane derivatives as mechanism-based inhibitors for specific types of quinoprotein alcohol dehydrogenases (Frank et al., 1989).

Low-Pressure Hydrogenation of CO2 to Methanol

The development of low-pressure methanol synthesis catalysts, such as NiaInbAl/SiO2, synthesized via a phyllosilicate precursor, offers a pathway for converting CO2 and renewable H2 to methanol. This approach aligns with climate change prevention and sustainable economic development by creating well-dispersed metallic particles that show high activity in methanol synthesis under ambient pressure (Richard & Fan, 2017).

Ring Opening of Activated Cyclopropanes

Studies in bicyclo[3.1.0]hexane methanolysis have shown that activated cyclopropanes undergo ring opening under both acidic and basic conditions, leading to the formation of methoxycyclohexane or methoxymethylcyclopentanone. This reaction mechanism highlights the versatility of cyclopropane derivatives in chemical synthesis and the influence of reaction conditions on product distribution (Lim, Mcgee, & Sieburth, 2002).

Safety and Hazards

Cyclohexyl(cyclopropyl)methanol is classified as a flammable liquid (Category 4), and it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Orientations Futures

Cyclohexyl(cyclopropyl)methanol, as a value-added chemical, has attracted much attention due to its huge application market . The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, not only provides a novel route to yield CHOL and ethanol (EtOH), but also rationally utilizes excess acetic acid . This could be a promising direction for future research and applications.

Propriétés

IUPAC Name |

cyclohexyl(cyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHDKAFOIPSRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide](/img/structure/B2823822.png)

![1-ethyl-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2823829.png)

![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)

![5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)

![(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol](/img/structure/B2823838.png)

![5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2823839.png)